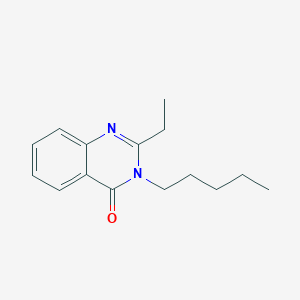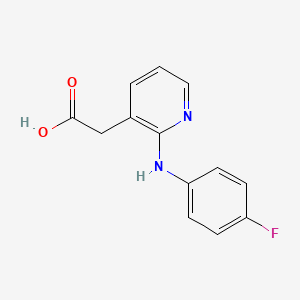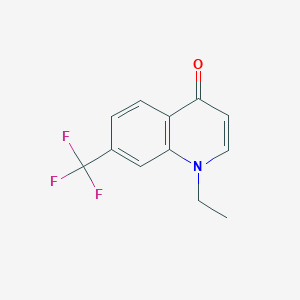
Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes an allyl group, a tetrahydropyran ring, and a carbamate group, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate typically involves multiple steps, starting with the preparation of the tetrahydropyran ring One common method involves the use of a Diels-Alder reaction to form the ring structure, followed by functionalization to introduce the hydroxy, methoxy, and methyl groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted allyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of various enzymes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.
Mécanisme D'action
The mechanism of action of Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can form covalent bonds with nucleophilic sites on proteins, while the carbamate group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate
- This compound
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups and stereochemistry. The presence of the allyl, hydroxy, methoxy, and carbamate groups in a single molecule provides a versatile platform for various chemical and biological applications. Its stereochemistry also plays a crucial role in its interactions with molecular targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H19NO5 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
prop-2-enyl N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]carbamate |
InChI |
InChI=1S/C11H19NO5/c1-4-5-16-11(14)12-8-6-9(15-3)17-7(2)10(8)13/h4,7-10,13H,1,5-6H2,2-3H3,(H,12,14)/t7-,8-,9?,10+/m0/s1 |
Clé InChI |
SZWGUJPMTWEZMA-IVMBQPJMSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](CC(O1)OC)NC(=O)OCC=C)O |
SMILES canonique |
CC1C(C(CC(O1)OC)NC(=O)OCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)
![Isoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11868051.png)





![6-Benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11868091.png)
![cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11868092.png)
![7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11868097.png)
![2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11868100.png)



